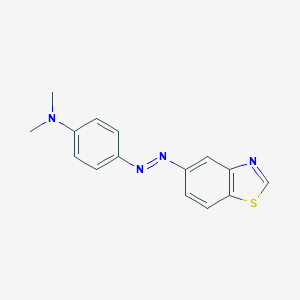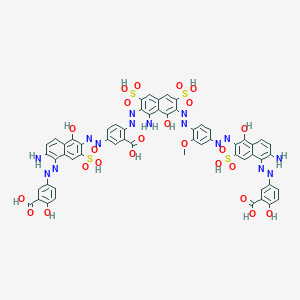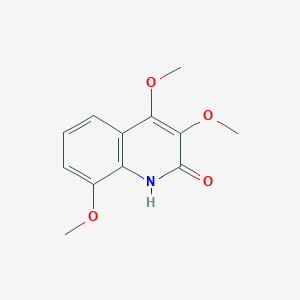
Sodium 4-(2-acetamidoethyldithio)butanesulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 4-(2-acetamidoethyldithio)butanesulfinate, commonly known as SAB, is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and has a pungent odor. SAB has been used in various fields of research, including biochemistry, pharmacology, and molecular biology. In
科学研究应用
SAB has been widely used in scientific research for its ability to modify proteins and peptides. It can be used to selectively modify cysteine residues in proteins and peptides, which can lead to changes in their structure and function. SAB has been used in various fields of research, including biochemistry, pharmacology, and molecular biology.
作用机制
SAB modifies cysteine residues in proteins and peptides by forming a disulfide bond with the thiol group of cysteine. This modification can lead to changes in the structure and function of the protein or peptide, which can be used to study their biological activity.
Biochemical and physiological effects:
SAB has been shown to have various biochemical and physiological effects. It can modify the activity of enzymes by altering their structure and function. It can also affect the function of ion channels and receptors by modifying their structure. SAB has been used to study the role of cysteine residues in protein-protein interactions and signaling pathways.
实验室实验的优点和局限性
SAB has several advantages for lab experiments. It is a highly selective reagent that can modify cysteine residues in proteins and peptides without affecting other amino acids. It is also a reversible modification, which allows for the study of dynamic protein-protein interactions. However, SAB has some limitations. It can only modify cysteine residues that are accessible to the solvent, and it may not be suitable for studying proteins or peptides that have multiple cysteine residues.
未来方向
SAB has several potential future directions for scientific research. It can be used to study the role of cysteine residues in protein-protein interactions and signaling pathways. It can also be used to develop new drugs that target specific cysteine residues in proteins and peptides. Additionally, SAB can be used to study the effects of oxidative stress on proteins and peptides, which can have implications for various diseases. Further research is needed to explore the full potential of SAB in scientific research.
Conclusion:
Sodium 4-(2-acetamidoethyldithio)butanesulfinate, or SAB, is a chemical compound that has been widely used in scientific research for its ability to modify proteins and peptides. It has several advantages for lab experiments and has been used in various fields of research. SAB has the potential for future directions in scientific research, including the development of new drugs and the study of oxidative stress on proteins and peptides. Further research is needed to explore the full potential of SAB in scientific research.
合成方法
SAB can be synthesized by the reaction of 2-acetamidoethanethiol with 1,4-dibromobutane in the presence of sodium hydroxide. The resulting product is then treated with sodium sulfite to yield SAB. The synthesis method of SAB has been well-established, and the compound can be obtained in high purity.
属性
| 19293-56-2 | |
分子式 |
C8H16NNaO3S3 |
分子量 |
293.4 g/mol |
IUPAC 名称 |
sodium;4-(2-acetamidoethyldisulfanyl)butane-1-sulfinate |
InChI |
InChI=1S/C8H17NO3S3.Na/c1-8(10)9-4-6-14-13-5-2-3-7-15(11)12;/h2-7H2,1H3,(H,9,10)(H,11,12);/q;+1/p-1 |
InChI 键 |
FKHLBAOXRDYSRQ-UHFFFAOYSA-M |
SMILES |
CC(=O)NCCSSCCCCS(=O)[O-].[Na+] |
规范 SMILES |
CC(=O)NCCSSCCCCS(=O)[O-].[Na+] |
| 19293-56-2 | |
同义词 |
4-[[2-(Acetylamino)ethyl]dithio]-1-butanesulfinic acid sodium salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)











